

Azaline B: Application Notes and Protocols for Reproductive Endocrinology Research

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Compound of Interest

Compound Name: Azaline B
Cat. No.: B15572108

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Introduction

Azaline B is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist. Its chemical structure is [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH.[1] By competitively blocking the GnRH receptor in the anterior pituitary, **Azaline B** inhibits the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of gonadotropins leads to a subsequent reduction in gonadal steroid production, making **Azaline B** a valuable tool for research in reproductive endocrinology, contraception, and the treatment of hormone-dependent disorders.[1][3] These application notes provide a summary of key in vitro and in vivo data and detailed protocols for the use of **Azaline B** in a research setting.

Data Presentation

In Vitro Potency of Azaline B

| Assay | Agonist Used | Cell Type | EC50 of Azaline B (nM) | Reference |
|---------------------------|--------------------|------------------------------|------------------------|-----------|
| Inhibition of LH Release | Histrelin (0.1 nM) | Cultured Rat Pituitary Cells | ~0.6 | [1] |
| Inhibition of FSH Release | Histrelin (0.1 nM) | Cultured Rat Pituitary Cells | ~0.6 | [1] |

| Compound | IC50 (nM) | Reference |
|--------------------|-----------|-----------|
| Azaline B | 1.36 | [4] |
| Azaline B Analog 8 | 1.85 | [4] |
| Azaline B Analog 9 | 1.78 | [4] |

In Vivo Efficacy of Azaline B

Antiovaratory Activity in Rats:

| Compound | Administration | Potency | Reference |
|------------------------------|----------------|----------------------|-----------|
| Azaline B | Subcutaneous | Most Potent | [1] |
| [Nal-Glu]-GnRH | Subcutaneous | Intermediate Potency | [1] |
| [Nal-Lys]-GnRH ("antide") | Subcutaneous | Least Potent | [1] |

Suppression of LH in Koalas (Single Subcutaneous Injection):

| Dose of Azaline B | Number of Animals (n) | Duration of LH Suppression | Reference |
|-------------------|-----------------------|---|-----------|
| 0 mg (Control) | 4 | No suppression | |
| 1 mg | 6 | 24 hours | |
| 3.3 mg | 8 | 3 hours (significant in all), up to 3 days in 50% | |
| 10 mg | 4 | 7 days | |

Suppression of LH in Koalas (Daily 1 mg Subcutaneous Injections for 10 Days):

| Treatment | Number of Animals (n) | Outcome | Reference |
|-----------|-----------------------|--|-----------|
| Azaline B | 6 | Consecutive LH suppression over 10 days; recovery not observed 4 days post-treatment | |

Effect on the Estrous Cycle in Koalas (Daily 1 mg Subcutaneous Injections for 10 Days):

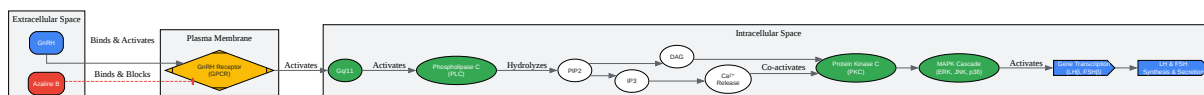
| Treatment | Number of Animals (n) | Effect on Basal LH and 17 β -estradiol | Delay in Return to Estrus | Reference | | --- | --- | --- | --- | | **Azaline B** | Not specified | No suppression | 24.2 days (range 9-39 days) |[5] |

Effects in Golden Hamsters:

| Treatment | Effect on Serum Hormones | Effect on Follicular Development | Reference |
|-----------------|--|---|-----------|
| Azaline B | Significant decline in Progesterone and Estradiol; FSH and LH undetectable | Cessation of antral follicle formation | [6] |
| Azaline B + FSH | Significant increase in serum Estradiol | Reversal of follicular arrest; increased formation of primary and preantral follicles | [6] |
| Azaline B + LH | Upregulation of serum Progesterone | Increased Cyp11a1 mRNA | [6] |

Signaling Pathways and Experimental Workflows

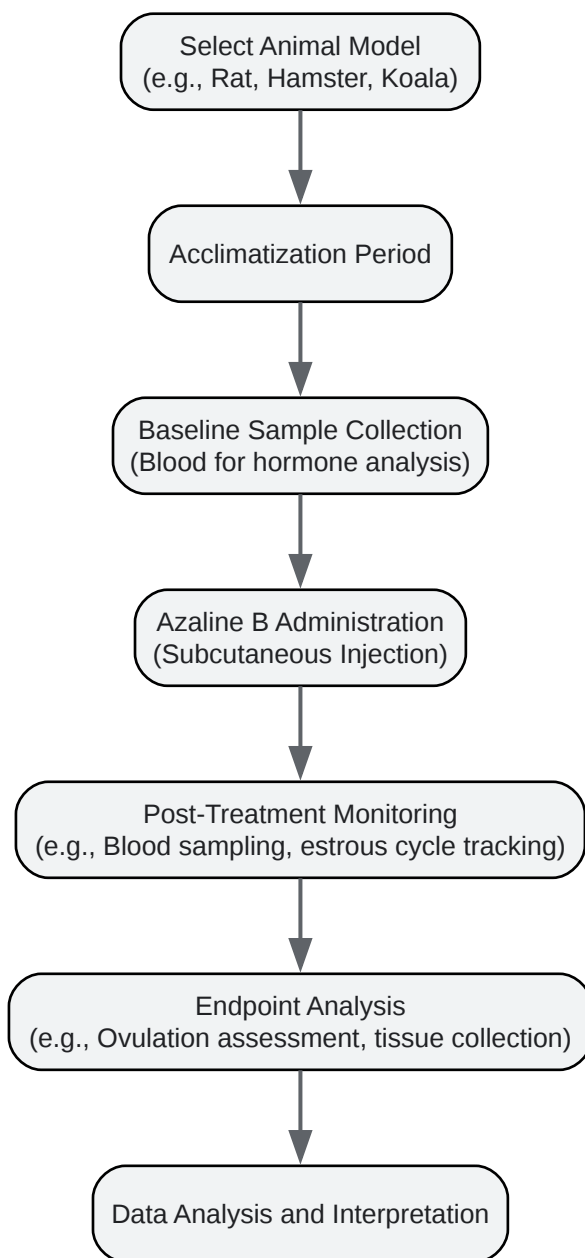
GnRH Receptor Signaling Pathway



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Caption: GnRH receptor signaling pathway and the inhibitory action of **Azaline B**.

General Experimental Workflow for In Vivo Studies



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